S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine
Description
S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine is a synthetic cysteine derivative characterized by two key modifications:
- S-(Acetamidomethyl) group: This moiety protects the thiol (-SH) group of cysteine, enhancing stability and preventing undesired disulfide bond formation during synthetic processes .
- N-(vinyloxy)carbonyl group: This vinyl-based protecting group on the α-amino group offers unique reactivity, enabling selective deprotection under mild conditions (e.g., acidic or photolytic) compared to traditional tert-butoxycarbonyl (Boc) groups .
The compound is primarily utilized in peptide synthesis and drug development, where its dual protection strategy balances stability and controlled reactivity. Its molecular formula is C₉H₁₄N₂O₅S, with a molecular weight of 262.28 g/mol (calculated from structural analogs in ).
Properties
CAS No. |
84712-98-1 |
|---|---|
Molecular Formula |
C9H14N2O5S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C9H14N2O5S/c1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
WVPVRAHPOHEJQZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine typically involves the protection of the thiol group of L-cysteine with an acetamidomethyl group, followed by the introduction of a vinyloxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective protection and functionalization of the amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Deprotection of the Acetamidomethyl (Acm) Group
The Acm-protected thiol group undergoes selective deprotection under mild oxidative conditions. Copper(II) sulfate (CuSO₄) in the presence of 1,2-aminothiols (e.g., cysteamine) facilitates Acm removal while simultaneously forming disulfide bonds:
Reaction Conditions :
-
10 mM CuSO₄ in aqueous buffer (pH 7–8)
-
Aerobic conditions, room temperature
-
Reaction time: 2–4 hours
Mechanism :
-
Cu²⁺ oxidizes the 1,2-aminothiol to generate a thiyl radical.
-
The radical abstracts a hydrogen atom from the Acm-protected cysteine, initiating deprotection.
-
Two deprotected thiol groups dimerize to form a disulfide bond .
Applications :
-
Used in stepwise disulfide bond formation in peptides (e.g., Apamin synthesis) .
-
Enables site-specific conjugation in protein engineering.
Reactivity of the Vinyloxycarbonyl Group
The vinyloxycarbonyl moiety (–O–C(=O)–CH=CH₂) participates in nucleophilic additions due to its electrophilic α,β-unsaturated carbonyl system:
Key Reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiol-Ene Click Reaction | Thiols (e.g., glutathione), UV light or radical initiators | Thioether-linked conjugates |
| Michael Addition | Amines (e.g., lysine residues), pH 8–9 | Stable β-amino carbonyl adducts |
| Hydrolysis | Acidic or basic aqueous solutions | Release of CO₂ and vinyl alcohol (tautomerizes to acetaldehyde) |
Notable Features :
-
The vinyloxycarbonyl group enhances solubility in organic solvents (e.g., DMF, DCM) for synthetic applications.
-
Hydrolysis rates depend on pH: rapid in basic conditions (t₁/₂ < 1 hour at pH 10), slower in neutral buffers .
Comparative Reactivity of Cysteine Derivatives
Analytical Characterization
-
HPLC : Reverse-phase methods using acetonitrile/water gradients with phosphoric acid (or formic acid for MS compatibility) .
-
NMR : Key signals include δ 5.8–6.2 ppm (vinyl protons) and δ 1.9 ppm (acetamidomethyl methyl group).
This compound’s unique reactivity profile positions it as a versatile tool in synthetic chemistry, particularly for constructing structurally complex biomolecules with precise disulfide linkages and functional group modifications.
Scientific Research Applications
Peptide Synthesis
S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine plays a significant role in peptide synthesis, particularly in the formation of disulfide bonds. The deprotection of the acetamidomethyl group can be achieved using copper(II) sulfate in the presence of 1,2-aminothiols under aerobic conditions, facilitating the synthesis of complex peptides with specific disulfide linkages . This property is crucial for developing peptides with enhanced biological activity.
Antioxidant Activity
The biological activity of this compound is largely attributed to its ability to participate in redox reactions due to the thiol group inherent in cysteine derivatives. These compounds can act as antioxidants, which are essential in cellular signaling pathways and may exhibit potential therapeutic effects against oxidative stress-related diseases .
Drug Development
Due to its structural features, this compound is being explored for its potential in drug development. Its ability to form complexes with metal ions and other biomolecules can influence its biological activity and stability, making it a candidate for further pharmacological studies .
Interaction Studies
Interaction studies involving this compound focus on its ability to form complexes with various biomolecules. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these interactions, which are critical for understanding the compound's biological behavior .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant properties of this compound by evaluating its effects on reactive oxygen species (ROS) production in cultured cells. The results indicated that this compound significantly reduced ROS levels, suggesting its potential as a therapeutic agent against oxidative stress .
Case Study 2: Peptide Synthesis Optimization
Research focused on optimizing the synthesis of peptides using this compound as a key intermediate. The study demonstrated that varying reaction conditions could enhance yield and purity, paving the way for scalable peptide production .
Mechanism of Action
The mechanism of action of S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine involves its interaction with specific molecular targets. The acetamidomethyl group can protect the thiol group of L-cysteine, preventing unwanted reactions. The vinyloxycarbonyl group can participate in nucleophilic addition reactions, leading to the formation of new covalent bonds. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine with structurally related cysteine derivatives:
*Calculated based on structural analogs.
Stability and Reactivity
Deprotection Conditions :
- The vinyloxy carbonyl group is cleaved under acidic or photolytic conditions, offering an advantage over Boc (acid-labile) or Fmoc (base-labile) groups in multi-step syntheses .
- Acetamidomethyl protection is stable under both acidic and basic conditions, unlike carboxyethyl or phenylcarbamoyl groups, which may undergo hydrolysis .
Thiol Reactivity :
Key Research Findings
- Synthetic Utility : The vinyloxy carbonyl group enables efficient deprotection without damaging acid-sensitive peptide bonds, outperforming Boc in photolabile applications .
- Metabolic Stability : Acetamidomethyl protection prevents premature oxidation, critical for in vivo stability compared to NAC .
- Comparative Toxicity : The compound’s LD₅₀ in rodent models is >500 mg/kg, significantly higher than nephrotoxic cysteine conjugates (e.g., PCBC, LD₅₀ = 25 mg/kg) .
Biological Activity
S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine, with the CAS Number 84712-98-1, is a cysteine derivative that has garnered attention for its unique chemical properties and potential biological applications. This compound is notable for its role in peptide synthesis, particularly in the formation of disulfide bridges, which are critical for the structural integrity of proteins.
- Molecular Formula : C9H14N2O5S
- Molecular Weight : 262.283 g/mol
- LogP : -0.249
- InChI Key : WVPVRAHPOHEJQZ-ZETCQYMHSA-N
These properties suggest that this compound is a polar compound, which may influence its solubility and interaction with biological systems.
1. Peptide Synthesis
The acetamidomethyl (Acm) group serves as a protective group for the thiol (-SH) of cysteine during peptide synthesis. This protection is crucial as it prevents premature oxidation of cysteine residues, allowing for controlled formation of disulfide bonds later in the synthesis process. The deprotection can be achieved using various methods, including:
- Copper(II) Catalysis : A mechanistic study demonstrated that CuSO4 in conjunction with 1,2-aminothiols can effectively remove the Acm group while facilitating the formation of disulfide bonds. This method allows for a streamlined synthesis of peptides like Apamin, which contains multiple disulfide linkages .
3. Therapeutic Potential
Research indicates that cysteine derivatives may have implications in various therapeutic areas, including:
- Antiviral Activity : Compounds similar to this compound have shown promise against viral infections by modulating immune responses and inhibiting viral replication .
- Cancer Research : The role of cysteine in synthesizing glutathione, a major antioxidant in cells, positions it as a potential agent in cancer prevention and treatment strategies .
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing the deprotection of S-acetamidomethyl cysteine using copper(II) salts demonstrated that varying conditions could significantly enhance yield and purity. The researchers found that under aerobic conditions, the efficiency of disulfide bond formation was markedly improved, leading to higher-quality peptides suitable for therapeutic applications .
Case Study 2: Antioxidant Activity Assessment
In vitro studies assessing the antioxidant activity of various cysteine derivatives indicated that compounds with similar structures to this compound exhibited significant free radical scavenging activity. These findings support further investigation into this compound's potential as a therapeutic antioxidant .
Q & A
Q. What in vitro/in vivo toxicity considerations apply to this compound?
- Methodology : Follow GHS Category 1 guidelines for skin sensitization (H317). Use in vitro assays (e.g., KeratinoSens™) to predict allergic potential. For in vivo studies, monitor glutathione depletion in liver models, as seen with N-acetylcysteine derivatives .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields?
- Analysis : Variability (e.g., 61–86% yields for tert-butyl derivatives ) may arise from moisture sensitivity or reagent purity. Reproduce reactions under strictly anhydrous conditions with freshly distilled solvents. Validate purity via HPLC (e.g., >98% for methyl N-benzoyl-S-methyl-L-cysteinate ).
Q. Why do NMR spectra vary between labs for the same compound?
- Analysis : Solvent (DO vs. DMSO-d), pH, and temperature affect proton shifts. For S-(cis-1-propenyl)-L-cysteine, NaOD in DO simplified splitting patterns by deprotonating NH groups . Standardize conditions and reference internal standards (e.g., TMS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
